An In-depth Technical Guide to 3-(4-ethoxyphenoxy)propanoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(4-ethoxyphenoxy)propanoic acid: Synthesis, Properties, and Potential Applications
Introduction
3-(4-ethoxyphenoxy)propanoic acid (CAS No: 379254-67-8) is a member of the phenoxyalkanoic acid class of organic compounds.[1] While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a phenoxy group and a propanoic acid chain—are common in molecules of significant interest in both agrochemical and pharmaceutical research. This guide will, therefore, provide a comprehensive technical overview of 3-(4-ethoxyphenoxy)propanoic acid by drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds. We will delve into its chemical structure, predictable properties, logical synthetic routes, and potential biological activities, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(4-ethoxyphenoxy)propanoic acid consists of a propanoic acid moiety linked to an ethoxy-substituted benzene ring via an ether bond. This structure imparts both acidic and lipophilic characteristics to the molecule.
A summary of its known and predicted physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C11H14O4 | [1] |
| Molecular Weight | 210.23 g/mol | Calculated |
| CAS Number | 379254-67-8 | [1] |
| Predicted XLogP3 | 1.9 | Inferred from analogs |
| Predicted pKa | ~4.5 | Inferred from analogs |
| Appearance | White to off-white solid | Inferred from analogs |
| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from analogs |
Synthesis and Purification
While a specific synthesis for 3-(4-ethoxyphenoxy)propanoic acid is not detailed in the available literature, two highly reliable and versatile methods for preparing analogous 3-phenoxypropionic acids are the Williamson ether synthesis and the Michael addition.
Proposed Synthetic Workflow
Experimental Protocol 1: Williamson Ether Synthesis (Proposed)
This method involves the reaction of a phenoxide with a haloalkane. It is a classic and robust method for forming ether linkages.
Causality: The Williamson ether synthesis is chosen for its reliability and high yields in forming aryl ethers. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 4-ethoxyphenol acts as a nucleophile, attacking the electrophilic carbon of a 3-halopropionic acid ester. An ester is used in the initial step to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions.
Step-by-Step Methodology:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-ethoxyphenol in a suitable solvent such as acetone or DMF.
-
Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Nucleophilic Substitution: Add 1.1 equivalents of a 3-halopropionic acid ester (e.g., ethyl 3-bromopropanoate) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester intermediate.
-
Hydrolysis: To the crude ester, add a solution of 10% aqueous sodium hydroxide and ethanol. Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of 2-3 with cold 2N HCl. The product, 3-(4-ethoxyphenoxy)propanoic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Experimental Protocol 2: Michael Addition (Proposed)
The Michael addition offers an alternative route, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Causality: This method is advantageous as it often proceeds under milder conditions than the Williamson ether synthesis and can be highly efficient. The phenoxide ion acts as a soft nucleophile, adding to the β-carbon of an acrylic acid ester.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1.0 equivalent of 4-ethoxyphenol in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base such as sodium ethoxide.
-
Addition: Add 1.1 equivalents of an alkyl acrylate (e.g., ethyl acrylate) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, neutralize the catalyst with a weak acid. The resulting ester can be hydrolyzed in situ or after isolation, following steps 6-8 of the Williamson ether synthesis protocol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (OCH₂CH₂COOH): Two triplets, one around δ 4.2 ppm (adjacent to the phenoxy oxygen) and another around δ 2.8 ppm (adjacent to the carbonyl group).
-
Ethoxy Protons (OCH₂CH₃): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm, which is D₂O exchangeable.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm), with two quaternary carbons (one attached to the ether oxygen and one to the ethoxy group) and two protonated carbons.
-
Methylene Carbons (OCH₂CH₂COOH): Signals around δ 65 ppm and δ 35 ppm.
-
Ethoxy Carbons (OCH₂CH₃): Signals around δ 63 ppm and δ 15 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Potential Applications and Biological Context
The broader class of phenoxyalkanoic acids has well-documented biological activities.
Agrochemicals
Many aryloxyphenoxypropionate compounds are potent and selective herbicides.[2] They typically act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, an enzyme crucial for fatty acid synthesis. This leads to the disruption of cell membrane formation and ultimately the death of the weed. The stereochemistry at the C2 position of the propanoic acid moiety is often critical for herbicidal activity, with the (R)-enantiomer typically being the more active form.[2]
Pharmaceutical Research
Phenoxypropanoic acid derivatives have been investigated for a range of therapeutic applications.
-
Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Certain phenoxypropanoic acids have been explored as ligands for PPARs, which are nuclear receptors that play a key role in regulating lipid and glucose metabolism.[3] Agonists of PPARs have potential applications in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(4-ethoxyphenoxy)propanoic acid. However, based on the data for structurally similar compounds like 3-phenoxypropionic acid and other derivatives, the following precautions should be observed.[4][5][6]
-
Hazard Classification (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
3-(4-ethoxyphenoxy)propanoic acid represents a molecule with significant, albeit underexplored, potential. By understanding its structural relationship to well-characterized classes of compounds, we can logically infer its properties, devise effective synthetic strategies, and hypothesize its potential applications in both agriculture and medicine. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to synthesize and investigate this compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological activity of 3-(4-ethoxyphenoxy)propanoic acid.
References
-
NextSDS. Propanoic acid, 3-(4-ethoxyphenoxy)- (9CI) — Chemical Substance Information. Available from: [Link]
-
Taylor & Francis Online. A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from die. Available from: [Link]
-
National Center for Biotechnology Information. 3-(4-Ethoxybenzoyl)propionic acid. Available from: [Link]
-
PubChemLite. 3-(4-ethoxyphenyl)propanoic acid (C11H14O3). Available from: [Link]
-
National Center for Biotechnology Information. 3-Phenoxypropionic acid. PubChem CID 81596. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of (R)-2-Phenoxypropionic Acid in Sustainable Agriculture. Available from: [Link]
-
PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link]
-
National Center for Biotechnology Information. DL-2-Phenoxypropionic acid. PubChem CID 13658. Available from: [Link]
-
Mol-Instincts. 3-oxo-3-phenoxypropanoic acid. Available from: [Link]
- Google Patents. Process for the preparation of substituted phenoxy propanoic acids - EP 0319100 A2.
-
National Institute of Standards and Technology. 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Propanoic acid. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 3-(4-Fluorophenoxy)propionic acid. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
-
Organic Syntheses. 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - US20160102042A1.
-
National Institute of Standards and Technology. Propanoic acid, 3-ethoxy-, ethyl ester. NIST WebBook. Available from: [Link]
-
Molbase. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available from: [Link]
-
National Center for Biotechnology Information. 3-(4-Hydroxyphenyl)propionic acid. PubChem CID 10394. Available from: [Link]
